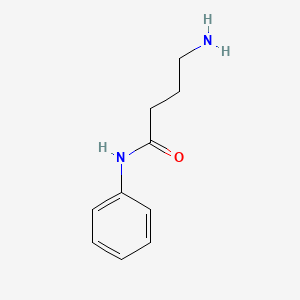

4-amino-N-phenylbutanamide

Description

Contextual Significance and Research Trajectories of Amino-Substituted Amide Derivatives

Amino-substituted amide derivatives represent a cornerstone in modern medicinal chemistry and drug discovery. The amide bond itself is a fundamental component of peptides and proteins, making it a familiar and crucial feature in biological systems. nih.govlibretexts.org This class of compounds is characterized by an amine group and an amide linkage, which can be strategically positioned to interact with biological targets. pulsus.com The presence of these functional groups allows for a diverse range of non-covalent interactions, such as hydrogen bonding, which are critical for molecular recognition and biological activity. nih.gov

The research trajectories for amino-substituted amide derivatives are extensive and varied. They are frequently explored for their potential as therapeutic agents across numerous disease areas. For instance, derivatives of benzamide (B126) have been investigated for their antioxidant properties. acs.org Furthermore, the incorporation of an amino-substituted butanamide moiety into more complex structures, such as benzoxazoles, has been shown to yield compounds with potent anti-inflammatory effects. mdpi.comnih.gov The versatility of the amino-substituted amide scaffold allows chemists to modify its structure to fine-tune properties like solubility, stability, and target affinity, making it a privileged structure in the development of new pharmaceuticals. nih.govpulsus.com

Overview of Scholarly Endeavors and Research Gaps Pertaining to 4-amino-N-phenylbutanamide and its Structural Analogues

Scholarly research has seen significant activity in the synthesis and evaluation of structural analogues of this compound. A notable area of investigation involves the incorporation of the this compound core into larger, more complex molecules. For example, a series of novel benzoxazoles containing a 4-amino-N-(4-(benzo[d]oxazol-2-ylamino)phenyl)butanamide moiety were synthesized and found to exhibit significant anti-inflammatory activity by modulating the expression of inflammatory cytokines like IL-6 and IL-1β. mdpi.comnih.gov

Other related structures have also been the subject of scientific inquiry. For instance, 4-amino-3-hydroxy-N-phenylbutanamide is recognized as a member of the anilide class with potential applications in the synthesis of pharmaceuticals and agrochemicals. ontosight.ai Additionally, a derivative, 4-[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalenenyl-2)amino]-N-phenylbutanamide, has been synthesized and characterized. jocpr.com

Despite the considerable research into its analogues, a significant research gap exists concerning the specific compound this compound. While its synthesis has been documented as part of a larger study, there is a lack of dedicated research into its own biological activities and potential applications. acs.org The majority of available literature focuses on more complex derivatives, leaving the foundational compound underexplored.

Scope and Academic Research Focus of the Review on this compound

This review will focus exclusively on the chemical compound this compound. The scope is to consolidate the available scientific information regarding its chemical properties and synthesis, while also highlighting the current lack of direct biological research. The article will present known data in a structured format and will draw on research conducted on its close structural analogues to provide context and suggest potential areas for future investigation. The content will remain strictly within the realm of chemical and biological research, without venturing into clinical or therapeutic recommendations.

Chemical and Physical Properties of this compound

The fundamental properties of this compound are summarized in the following table, based on data from publicly available chemical databases.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄N₂O | PubChem nih.gov |

| Molecular Weight | 178.23 g/mol | PubChem nih.gov |

| IUPAC Name | This compound | PubChem nih.gov |

| CAS Number | 79858-31-4 | PubChem nih.gov |

| Canonical SMILES | C1=CC=C(C=C1)NC(=O)CCCN | PubChem nih.gov |

| InChI Key | NEQLHGVVCYJTQN-UHFFFAOYSA-N | PubChem nih.gov |

Synthesis of this compound

A general procedure for the synthesis of this compound has been described in the chemical literature. The synthesis involves a two-step process starting from Boc-γ-aminobutyric acid and aniline (B41778).

| Step | Reagents and Conditions | Description |

| Amide Coupling | Boc-γ-aminobutyric acid, aniline, 1-(3-(dimethylamino)propyl)-3-ethylcarbodiimide hydrochloride (EDCI), Dichloromethane (B109758) (DCM) | An amide coupling reaction is performed between the protected amino acid and aniline, facilitated by the coupling agent EDCI in a suitable solvent like DCM. The reaction is typically stirred for 24 hours at room temperature. |

| Deprotection | Dichloromethane (DCM), Trifluoroacetic acid (TFA) | The resulting Boc-protected intermediate is then subjected to deprotection using trifluoroacetic acid in dichloromethane to yield the final product, this compound. |

This synthesis was reported as part of a study focused on the creation of more complex heterocyclic scaffolds, with this compound being an intermediate. acs.org

Research on Biological Activity

Direct research into the biological activity of this compound is limited in the current scientific literature. However, studies on its structural analogues provide valuable insights into its potential pharmacological relevance.

As previously mentioned, benzoxazole (B165842) derivatives incorporating the 4-amino-butanamide moiety have demonstrated potent anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines. mdpi.comnih.gov This suggests that the this compound scaffold could be a key pharmacophore contributing to this activity. The amino group and the butanamide chain are highlighted as important structural features. mdpi.com Further research is needed to determine if this compound itself possesses any intrinsic anti-inflammatory or other biological properties.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-N-phenylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c11-8-4-7-10(13)12-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,11H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEQLHGVVCYJTQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Transformations of 4 Amino N Phenylbutanamide

Classical and Contemporary Synthetic Routes to the 4-amino-N-phenylbutanamide Scaffold

The construction of the this compound core involves two key transformations: the formation of the butanamide bond and the introduction of the terminal amino group. These steps can be performed in different orders and with a variety of reagents and strategies.

The formation of the amide bond between a four-carbon backbone and an aniline (B41778) moiety is a critical step. While direct thermal condensation between a carboxylic acid and an amine is possible, it typically requires high temperatures (above 160°C) to overcome the formation of non-reactive ammonium (B1175870) salts. mdpi.com Consequently, a wide array of more efficient methods involving activating agents or catalysts have been developed. ucl.ac.uk

Commonly, this involves the activation of a butanoic acid derivative (e.g., 4-aminobutanoic acid, 4-nitrobutanoic acid, or succinic anhydride) followed by reaction with aniline. Coupling reagents are frequently employed to facilitate this process by converting the carboxylic acid's hydroxyl group into a better leaving group. These reagents are prevalent in both laboratory and industrial settings for their reliability and effectiveness. ucl.ac.uk

Key strategies include:

Carbodiimide Reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a widely used water-soluble coupling agent that activates the carboxylic acid to form an O-acylisourea intermediate, which is highly reactive towards nucleophilic attack by the amine. ucl.ac.uk

Onium Salt Reagents: Uronium/aminium salts like HATU and HBTU, and phosphonium (B103445) salts such as PyBOP, are highly efficient coupling reagents that generate activated esters in situ. ucl.ac.ukluxembourg-bio.com These are often preferred for their high yields and fast reaction times, as demonstrated in the synthesis of complex this compound derivatives where PyBop was used to couple N-Boc-γ-aminobutyric acid with a substituted aniline. researchgate.net

Acid Anhydride (B1165640) and Chloride Formation: Reagents like thionyl chloride or oxalyl chloride convert carboxylic acids to highly reactive acyl chlorides. ucl.ac.uk Another approach involves the reaction of aniline with succinic anhydride, which undergoes a ring-opening amidation to form N-phenylsuccinamic acid, a direct precursor that can be further modified. nih.gov

Catalytic Direct Amidation: To improve the atom economy and sustainability of amide synthesis, catalytic methods have been explored. Lewis acids such as niobium(V) oxide (Nb₂O₅) have been shown to be effective, water-tolerant heterogeneous catalysts for the direct condensation of dicarboxylic acids and amines. nih.govacs.org Boric acid also serves as a simple and effective catalyst for amidation under solvent-free conditions. researchgate.netsemanticscholar.org

Table 1: Comparison of Common Amidation Coupling Reagents

| Reagent Class | Example(s) | Mechanism of Action | Advantages | Disadvantages |

|---|---|---|---|---|

| Carbodiimides | EDC | Forms O-acylisourea intermediate | Water-soluble byproducts, mild conditions | Can cause racemization in chiral acids |

| Onium Salts | HATU, HBTU, PyBOP | Forms activated esters | High efficiency, fast reactions, low racemization | High cost, generates stoichiometric waste |

| Phosphonium Salts | PyAOP, PyBOP | Forms activated esters | Effective for hindered substrates and cyclization | High cost, generates stoichiometric waste |

| Acid Anhydrides | T3P | Forms mixed anhydride | High reactivity, clean reaction | Generates phosphonic acid waste |

The terminal primary amine at the 4-position is typically introduced either by the reduction of a precursor functional group or through a direct amination reaction.

Reduction of Nitro Compounds: A common and reliable method involves the synthesis of a 4-nitro-N-phenylbutanamide intermediate, followed by the reduction of the nitro group. This transformation can be achieved using various methods:

Catalytic Hydrogenation: This is a clean and efficient method using hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. commonorganicchemistry.comncert.nic.in Raney nickel is particularly useful when the substrate contains halides that could be removed by Pd/C. commonorganicchemistry.com

Metal/Acid Reduction: The use of easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (e.g., HCl or acetic acid) is a classical and cost-effective method for nitro group reduction. masterorganicchemistry.com Reduction with iron scrap and hydrochloric acid is often preferred in industrial settings. ncert.nic.in

Other Reducing Agents: Tin(II) chloride (SnCl₂) offers a milder alternative for substrates with sensitive functional groups. commonorganicchemistry.com

Reductive Amination: This powerful method constructs the C-N bond directly by reacting a carbonyl compound (an aldehyde or ketone) with an amine source in the presence of a reducing agent. researchgate.net To synthesize this compound, a precursor such as 4-oxo-N-phenylbutanamide would be reacted with ammonia (B1221849) or an ammonium salt (e.g., ammonium formate). ias.ac.in The reaction proceeds via an intermediate imine or enamine, which is then reduced in situ. organic-chemistry.org Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). nih.gov Biocatalytic reductive amination using enzymes like reductive aminases (RedAms) represents an advanced, highly selective approach. nih.gov

The synthesis of more complex derivatives often involves a multistep sequence that combines amidation and amino group introduction, frequently utilizing protecting groups to manage reactivity. A representative pathway for synthesizing derivatives of this compound is illustrated by the following sequence. researchgate.net

Starting Material Selection: The synthesis often begins with a commercially available four-carbon chain that already contains a protected amino group, such as N-Boc-γ-aminobutyric acid. The Boc (tert-butyloxycarbonyl) group protects the amine from participating in the amidation reaction.

Amide Bond Formation: The protected amino acid is coupled with a desired (often substituted) aniline. This step typically employs a high-efficiency coupling reagent like PyBop in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA). researchgate.net

Deprotection: The final step involves the removal of the protecting group to reveal the primary amine. For the Boc group, this is readily achieved under acidic conditions, for instance, by using a solution of 4 M HCl in dioxane. researchgate.net

This modular approach allows for the synthesis of a diverse library of derivatives by simply varying the aniline component in the coupling step.

Stereoselective Synthesis and Enantiomeric Resolution of Chiral this compound Isomers

While the parent this compound is achiral, derivatives with substituents on the butanamide backbone can contain one or more stereocenters. The synthesis of enantiomerically pure forms of these chiral derivatives is crucial, as different enantiomers often exhibit distinct biological activities. whiterose.ac.uk

Stereoselective Synthesis: This approach aims to create a specific stereoisomer directly.

Substrate-Controlled Synthesis: Starting from a chiral pool material, such as a derivative of glutamic acid, can set the stereochemistry early in the synthesis.

Auxiliary-Controlled Synthesis: The use of chiral auxiliaries, such as N-tert-butanesulfinamide, can direct the stereochemical outcome of key bond-forming reactions. For instance, the diastereoselective addition of organometallic reagents to N-tert-butanesulfinyl aldimines is a powerful method for creating chiral amine centers. nih.gov

Catalytic Asymmetric Synthesis: Asymmetric hydrogenation or asymmetric reductive amination using chiral catalysts can produce chiral amines with high enantiomeric excess. Biocatalytic reductive amination with stereoselective RedAm enzymes is a particularly effective example of this strategy. nih.gov

Enantiomeric Resolution: This method involves the separation of a racemic mixture of chiral derivatives.

Diastereomeric Salt Formation: A common technique involves reacting the racemic amine with a single enantiomer of a chiral acid (a resolving agent), such as (+)-tartaric acid or (-)-mandelic acid. libretexts.org This creates a mixture of diastereomeric salts, which have different solubilities and can be separated by fractional crystallization. libretexts.org

Kinetic Resolution: In this process, one enantiomer of the racemate reacts faster with a chiral reagent or catalyst, allowing the unreacted, slower-reacting enantiomer to be recovered in an enriched form. lookchem.com Enzymes are often used for this purpose; for example, a lipase (B570770) can selectively acylate one enantiomer of a racemic amine, enabling separation of the resulting amide from the unreacted amine. google.com

Green Chemistry Approaches and Sustainable Synthetic Strategies for this compound

Traditional amide synthesis, especially those using stoichiometric coupling reagents, often suffers from poor atom economy and generates significant chemical waste. ucl.ac.uk Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov

For the synthesis of this compound, several green strategies can be applied:

Catalytic Direct Amidation: Replacing stoichiometric activators with catalysts is a primary goal. The use of reusable heterogeneous catalysts like Nb₂O₅ allows for the direct formation of amides from carboxylic acids and amines with water as the only byproduct. nih.gov Simple, low-toxicity catalysts like boric acid also enable efficient amidation, sometimes under solvent-free conditions. researchgate.netsemanticscholar.org

Biocatalysis: Enzymes operate under mild conditions (temperature, pressure, and pH) and exhibit high selectivity, making them ideal green catalysts. nih.gov

Lipases, such as immobilized Candida antarctica lipase B (CALB), can effectively catalyze the direct amidation of carboxylic acids and amines in environmentally benign solvents. nih.govrsc.org

Reductive aminases provide a green route to introducing the amine functionality via asymmetric reductive amination. nih.gov

Solvent Selection and Solvent-Free Reactions: The choice of solvent has a major impact on the environmental footprint of a synthesis. Utilizing water or "green" solvents like cyclopentyl methyl ether is preferred. nih.gov Performing reactions under solvent-free conditions, as demonstrated in some boric acid-catalyzed amidations, represents an even more sustainable option. semanticscholar.org

Table 2: Green Chemistry Strategies for Amide Synthesis

| Strategy | Description | Example | Green Chemistry Principle(s) Addressed |

|---|---|---|---|

| Heterogeneous Catalysis | Use of a solid, reusable catalyst for direct amidation, simplifying purification. | Nb₂O₅-catalyzed amidation | Catalysis, Atom Economy, Waste Prevention |

| Biocatalysis | Use of enzymes to perform reactions under mild, aqueous conditions. | Lipase-catalyzed amidation; Reductive Aminase for amination | Catalysis, Use of Renewable Feedstocks, Safer Solvents |

| Solvent-Free Reaction | Conducting the reaction by heating a mixture of reactants and a catalyst without a solvent. | Boric acid-catalyzed amidation via direct heating | Safer Solvents & Auxiliaries, Waste Prevention |

Derivatization Strategies for Structural Elucidation and Functional Exploration of this compound

Derivatization, or the chemical modification of the this compound core, is a vital tool for two primary purposes: confirming the structure of a synthesized compound and exploring its structure-activity relationships (SAR). The molecule offers several reactive sites for modification, including the primary amino group, the amide N-H, and the phenyl ring.

Derivatization of the Primary Amino Group: The terminal -NH₂ group is the most nucleophilic site and is readily modified.

Acylation: Reaction with various acyl chlorides or anhydrides yields N-acylated derivatives. This is useful for confirming the presence of the primary amine and for synthesizing new amide-containing compounds.

Alkylation: Reaction with alkyl halides can produce secondary or tertiary amines, altering the basicity and lipophilicity of the molecule.

Reductive Amination: The primary amine can itself be used in a reductive amination reaction with other aldehydes or ketones to generate more complex secondary amine derivatives.

Schiff Base Formation: Condensation with aldehydes or ketones forms imines (Schiff bases), which can be useful intermediates or final products.

Derivatization of the Phenyl Ring: The phenyl group, activated by the amide nitrogen, can undergo electrophilic aromatic substitution. Reactions such as nitration, halogenation, or Friedel-Crafts acylation can introduce new functional groups onto the ring, allowing for systematic exploration of how substitution patterns affect the molecule's properties.

Derivatization of the Amide N-H: While less reactive than the primary amine, the amide proton can be removed by a strong base, and the resulting anion can be alkylated.

These derivatization strategies allow chemists to fine-tune the physicochemical properties of this compound, which is essential for applications in medicinal chemistry and materials science. organic-chemistry.org

Amide Nitrogen and Carbonyl Modifications

The amide bond is a cornerstone of the this compound structure, characterized by its significant stability due to resonance delocalization. Direct modifications to the amide nitrogen are challenging and not commonly reported for this specific molecule. The planarity and partial double-bond character of the C-N bond limit its reactivity.

Conversely, the amide carbonyl group presents a target for reduction. While resistant to weaker reducing agents like sodium borohydride, the carbonyl can be reduced to a methylene (B1212753) group (-CH2-) using powerful hydride donors. The most common reagent for this transformation is lithium aluminum hydride (LiAlH₄). This reaction effectively converts the amide into a secondary amine, yielding 4-amino-N-phenylbutane-1-amine. This transformation fundamentally alters the molecule's chemical properties, removing the planar, polar amide group and introducing a more flexible and basic secondary amine linkage.

Table 1: Potential Carbonyl Transformations This table is based on established principles of amide chemistry, as direct literature examples for this specific compound are limited.

| Starting Functional Group | Reagent/Condition | Resulting Functional Group | Product Name |

|---|

Phenyl Ring Functionalization and Substituent Effects

A primary strategy for diversifying the this compound structure is through the functionalization of the N-phenyl ring. This is typically achieved by synthesizing the molecule from a range of commercially available substituted anilines. The standard synthetic route involves the amide coupling of a protected 4-aminobutanoic acid (commonly N-Boc-γ-aminobutyric acid) with a selected aniline derivative.

Research has shown that this synthesis is tolerant of a variety of substituents on the aniline ring, including electron-donating groups like methoxy (B1213986) and electron-withdrawing groups such as fluoro. The electronic nature and position of these substituents can influence reaction yields and the properties of the final compound. For instance, studies involving the synthesis of precursors for tetrahydropyrrolo[2,1-b]quinazolines (THPQs) noted that anilides lacking electron-donating character on the ring resulted in very low yields of the subsequent cyclization product. nih.gov Furthermore, steric hindrance from ortho-substituted anilines can lead to lower coupling efficiency compared to their para-substituted counterparts. nih.gov

Table 2: Synthesis of Substituted this compound Derivatives Data synthesized from studies on tandem synthesis of polyannular scaffolds. nih.gov

| Aniline Precursor | Product Name | Yield |

|---|---|---|

| m-Anisidine | 4-Amino-N-(3-methoxyphenyl)butanamide | 63% |

| 3,4-Dimethoxyaniline | 4-Amino-N-(3,4-dimethoxyphenyl)butanamide | 71% |

| 4-Fluoro-3-methoxyaniline | 4-Amino-N-(4-fluoro-3-methoxyphenyl)butanamide | 91% |

Amino Group Acylation and Alkylation for Probe Development

The terminal primary amino group is a key site for chemical modification, allowing for the attachment of various functionalities for the development of molecular probes or other advanced derivatives. A common synthetic strategy involves the use of a protecting group during the initial amide bond formation, followed by deprotection to reveal the reactive amine.

The tert-butyloxycarbonyl (Boc) group is frequently used for this purpose. N-Boc-γ-aminobutyric acid is coupled with aniline (or a derivative) to form the protected intermediate. The Boc group can then be efficiently removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in dioxane, to yield the final primary amine salt. nih.gov

Once deprotected, the amine is available for further reactions. A notable application is the development of isotopically labeled probes for biophysical studies. For example, ¹⁵N-labeled this compound has been synthesized to investigate drug-lipid interactions using solid-state NMR spectroscopy. This isotopic enrichment provides a handle for tracking the molecule's behavior in complex biological environments.

Total Synthesis of Complex Natural Products Incorporating the this compound Moiety

While this compound itself is not a known natural product, its structural motif serves as a critical building block in the laboratory synthesis of complex heterocyclic scaffolds found in nature. Specifically, derivatives of this compound are key precursors for the construction of tetrahydropyrrolo[2,1-b]quinazolines (THPQs). nih.gov

The THPQ framework is the core of several bioactive alkaloids isolated from plants such as Peganum harmala and Adhatoda vasica. nih.gov Notable examples include vasicine, known for its bronchodilatory effects, and pegaharmol A. nih.gov

A recently developed synthetic methodology employs substituted this compound derivatives in a one-pot, tandem reaction. In this process, the amino amide reacts with an aldehyde, and subsequent treatment with 2-chloropyridine (B119429) and trifluoromethanesulfonic anhydride (Tf₂O) mediates a cyclization cascade. nih.gov The 4-aminobutanamide (B1198625) portion of the starting material is intramolecularly transformed to create the fused pyrrolidine (B122466) ring of the final THPQ scaffold. This strategy highlights the utility of the this compound moiety as a versatile synthon that enables efficient access to the core structures of complex and medicinally relevant natural products. nih.gov

Table 3: Compounds Mentioned in the Article

| Compound Name | Molecular Formula | Role/Mention |

|---|---|---|

| This compound | C₁₀H₁₄N₂O | Core subject of the article |

| Lithium aluminum hydride | AlH₄Li | Reducing agent for amides |

| 4-amino-N-phenylbutane-1-amine | C₁₀H₁₆N₂ | Potential reduction product |

| N-Boc-γ-aminobutyric acid | C₉H₁₇NO₄ | Protected precursor for synthesis |

| 4-Amino-N-(3-methoxyphenyl)butanamide | C₁₁H₁₆N₂O₂ | Synthesized derivative |

| 4-Amino-N-(3,4-dimethoxyphenyl)butanamide | C₁₂H₁₈N₂O₃ | Synthesized derivative |

| 4-Amino-N-(4-fluoro-3-methoxyphenyl)butanamide | C₁₁H₁₅FN₂O₂ | Synthesized derivative |

| Trifluoroacetic acid (TFA) | C₂HF₃O₂ | Reagent for Boc deprotection |

| Tetrahydropyrrolo[2,1-b]quinazoline (THPQ) | C₁₁H₁₂N₂ | Heterocyclic scaffold |

| Vasicine | C₁₁H₁₂N₂O | Natural product with THPQ core |

| Pegaharmol A | C₁₂H₁₂N₂O | Natural product with THPQ core |

Structure Activity Relationship Sar and Ligand Design Principles of 4 Amino N Phenylbutanamide Derivatives

Elucidating Key Structural Features for Molecular Recognition and Interaction

The molecular architecture of 4-amino-N-phenylbutanamide derivatives is pivotal for their interaction with biological targets. Key structural features that are consistently implicated in molecular recognition include the central amide linkage, the terminal amino group, and the phenyl ring. The amide group often participates in hydrogen bonding with target proteins, a critical interaction for stable binding. nih.gov The consistent conformation of the most active compounds often facilitates the formation of hydrogen bonds to the carbonyl oxygen atom, while the conformations of inactive compounds tend to obstruct this interaction. nih.gov

The nature and position of substituents on the phenyl ring significantly influence binding affinity and selectivity. For instance, in related N-phenylbenzamide anticonvulsants, the presence of an o-methyl group on the phenyl ring is crucial. This substitution helps to orient the phenyl ring at an angle of 90 to 120 degrees relative to the central amide plane, a conformation found to be favorable for activity. nih.gov This specific orientation is believed to facilitate optimal interaction with the receptor binding site.

Quantitative Structure-Activity Relationship (QSAR) Studies on this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. fiveable.me For analogues of this compound, 3D-QSAR studies have been instrumental in understanding the structural requirements for their biological effects.

In a study on 3-amino-N-substituted-4-(substituted phenyl) butanamides as dipeptidyl peptidase-IV (DPP-IV) inhibitors, 3D-QSAR models were developed using methods like k-nearest neighbour molecular field analysis (kNN-MFA). ijpsonline.com These models utilize descriptors that represent steric, electrostatic, and hydrophobic interaction energies to quantify the impact of structural modifications on inhibitory activity. ijpsonline.com The goal of such studies is to predict the activity of novel compounds based on their structural characteristics, thereby guiding the design of more potent molecules. fiveable.menih.gov

The general process for developing a QSAR model involves several key steps:

Selection of a dataset of molecules with known biological activities.

Calculation of molecular descriptors that numerically represent various aspects of the molecular structure.

Development of a mathematical model that correlates the descriptors with the biological activity.

Validation of the model to ensure its predictive power.

For the butanamide derivatives, the alignment of the molecules based on a common template is a crucial step before calculating the molecular fields for the 3D-QSAR study. ijpsonline.com The resulting models can provide contour maps that highlight regions where steric bulk, positive or negative electrostatic potential, or hydrophobicity would be favorable or unfavorable for activity, thus providing valuable insights for lead optimization.

Rational Design and Synthesis of Novel this compound Scaffolds for Target Interaction

The insights gained from SAR and QSAR studies form the basis for the rational design and synthesis of novel this compound scaffolds with improved affinity and selectivity for their biological targets. nih.gov The process of rational design involves modifying the lead compound's structure to enhance its interactions with the target, often guided by computational modeling and structural biology data. nih.gov

The synthesis of novel derivatives typically involves multi-step chemical reactions to introduce desired functional groups and modify the core scaffold. For example, novel 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives, which share some structural similarities with the this compound core, have been synthesized and evaluated for their biological activities. mdpi.com The synthetic strategies often involve the preparation of key intermediates that can be further diversified to create a library of analogues. mdpi.com

The design of new scaffolds may also involve techniques like scaffold hopping, where the core structure is replaced with a different chemical moiety that maintains the key pharmacophoric features required for biological activity. This approach can lead to the discovery of novel chemical classes with improved properties. The ultimate goal is to create molecules that fit optimally into the target's binding site, maximizing favorable interactions and minimizing unfavorable ones.

Conformational Analysis and its Impact on this compound's Molecular Interactions

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. Conformational analysis of this compound and its derivatives helps in understanding how the molecule orients itself within a receptor's binding site. Molecular mechanics and quantum mechanics calculations are often employed to determine the preferred conformations of these molecules. nih.gov

For the related N-phenylbenzamides, studies have shown that the most active compounds adopt a similar, consistent conformation in both crystallographic structures and calculated models. nih.gov This preferred conformation is crucial for establishing the necessary intermolecular interactions, such as hydrogen bonding with the target. nih.gov Conversely, inactive compounds often adopt conformations that hinder these critical interactions. nih.gov

Chemoinformatic Approaches to this compound Structural Space Exploration

Chemoinformatics provides a powerful set of tools for exploring the vast chemical space of potential this compound derivatives. nih.gov These computational techniques are used to analyze large compound libraries, identify molecules with desired properties, and guide the design of new compounds.

One key application of chemoinformatics is the use of molecular fingerprints to represent and compare molecules. Fingerprints are numerical representations of a molecule's structural features. By comparing the fingerprints of different molecules, it is possible to assess their similarity and diversity. This is particularly useful in the context of library design and compound selection for screening. nih.gov

Visualizing the chemical space of a compound dataset is another important aspect of chemoinformatic analysis. Techniques like generative topographic mapping (GTM) can be used to create two-dimensional maps of the chemical space, allowing researchers to identify regions of interest and navigate through large collections of molecules. nih.gov These approaches facilitate the identification of novel scaffolds and the exploration of structure-activity relationships within a chemical series. nih.gov By applying these methods to this compound derivatives, researchers can systematically explore the structural variations and identify promising candidates for further investigation.

Molecular and Cellular Interaction Mechanisms of 4 Amino N Phenylbutanamide Non Clinical Focus

Investigation of Target Protein Binding and Receptor Affinities

There is no available research identifying specific target proteins or receptor affinities for 4-amino-N-phenylbutanamide.

Enzyme Inhibition and Activation Kinetics by this compound

No studies were found that investigate the effect of this compound on enzyme activity. Therefore, no data on its potential inhibitory or activatory kinetics, such as IC50, Ki, Vmax, or Km values, are available. General enzyme kinetic principles describe how a compound might act as a competitive, noncompetitive, or uncompetitive inhibitor, each producing distinct changes in kinetic parameters that can be visualized on Michaelis-Menten or Lineweaver-Burk plots khanacademy.orgnih.govlibretexts.org. However, without experimental data, the mode of action for this compound remains unknown.

Modulation of Intracellular Signaling Pathways by this compound in Research Models

There is no published evidence to suggest that this compound modulates any specific intracellular signaling pathways, such as the MAPK or JAK/STAT pathways nih.govnih.gov. Research on how external signals are transduced within a cell is extensive, but the effect of this particular compound on these complex networks has not been reported.

Mechanisms of Action in Model Biological Systems

No studies have been published detailing the mechanism of action of this compound in model biological systems like isolated enzymes, bacterial cultures, yeast, or non-mammalian cell lines. While research exists on related structures like 4-aminoquinolines, which can inhibit hemozoin formation in malaria parasites, this cannot be extrapolated to this compound nih.gov.

Ligand-Target Docking and Molecular Dynamics Simulations of this compound Complexes

A search of computational chemistry literature yielded no specific molecular docking or dynamics simulation studies for this compound. These in silico methods are powerful tools for predicting how a ligand might bind to a protein's active site and assessing the stability of the resulting complex jusst.orgajol.infonih.govscienceopen.com. However, no such computational analyses for this compound have been made publicly available.

Allosteric Modulation and Orthosteric Binding Site Interactions

There is no information to characterize this compound as either an orthosteric or allosteric modulator. Orthosteric ligands bind to the same site as the endogenous substrate, often acting as competitors nih.gov. In contrast, allosteric modulators bind to a different site, subtly changing the protein's shape to either enhance (Positive Allosteric Modulator, PAM) or reduce (Negative Allosteric Modulator, NAM) the effect of the endogenous ligand frontiersin.orgresearchgate.netwikipedia.org. The binding characteristics of this compound in this context have not been investigated.

Computational and Theoretical Investigations of 4 Amino N Phenylbutanamide

Quantum Chemical Calculations of Electronic Structure, Reactivity, and Conformation

Quantum chemical calculations, rooted in the principles of quantum mechanics, provide a detailed description of the electronic structure of a molecule. northwestern.edu Methods such as Hartree-Fock (HF) and Density Functional Theory (DFT) are commonly used to solve the electronic Schrödinger equation, yielding information about molecular orbitals, electron density distribution, and molecular geometry. northwestern.edumdpi.com

For 4-amino-N-phenylbutanamide, these calculations can determine the optimized three-dimensional structure, including bond lengths, bond angles, and dihedral angles. The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can identify electron-rich and electron-deficient regions, which are key to understanding intermolecular interactions and chemical reactivity. For instance, calculations on similar molecules have shown that nitrogen and oxygen atoms typically carry negative partial charges, making them potential sites for electrophilic attack or hydrogen bonding. semanticscholar.org

Furthermore, quantum chemical methods are invaluable for conformational analysis. By calculating the relative energies of different rotational isomers (conformers) of the flexible butylamine (B146782) chain and the N-phenyl group, the most stable, low-energy conformations can be identified. This is critical, as the biological activity of a molecule is often dictated by the specific conformation it adopts when interacting with a biological target. nih.gov

Table 1: Hypothetical Quantum Chemical Properties of this compound (Calculated at B3LYP/6-311G level of theory)**

| Property | Calculated Value | Description |

|---|---|---|

| Total Energy | -689.45 Hartree | The total electronic energy of the optimized molecular structure. |

| Dipole Moment | 3.12 Debye | A measure of the overall polarity of the molecule, arising from asymmetric charge distribution. |

| HOMO Energy | -5.8 eV | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |

| LUMO Energy | 0.9 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 6.7 eV | An indicator of chemical reactivity and kinetic stability. |

Molecular Modeling and Docking Studies of this compound with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). nih.gov This method is instrumental in structure-based drug design for predicting the binding mode and affinity of a ligand to a target of interest. The process involves preparing the 3D structures of both the ligand (this compound) and the macromolecule, followed by a conformational search in which the ligand's translational, rotational, and conformational degrees of freedom are explored within the receptor's binding site. researchgate.net

A scoring function is then used to estimate the binding affinity for each generated pose, typically reported in kcal/mol. mdpi.com Analysis of the top-ranked poses reveals potential key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. For compounds structurally related to this compound, such as N-phenylbenzamides, studies have highlighted that hydrogen bonding to the central amide group is a crucial interaction for biological activity. nih.gov The conformation of the molecule is also critical, as it must fit within the geometric constraints of the binding pocket to facilitate these interactions. nih.gov

Table 2: Hypothetical Docking Results of this compound with a Putative Kinase Target

| Parameter | Result | Details |

|---|---|---|

| Binding Affinity | -7.5 kcal/mol | The estimated free energy of binding, calculated by the docking scoring function. |

| Key Hydrogen Bonds | Amide N-H with Asp145; Amide C=O with Lys72; Amino -NH2 with Glu91 | Specific hydrogen bond interactions predicted between the ligand and amino acid residues in the binding site. |

| Hydrophobic Interactions | Phenyl ring with Leu120, Val70; Butyl chain with Ile89 | Van der Waals and hydrophobic contacts contributing to binding stability. |

| Predicted Conformation | Extended conformation of the butyl chain | The lowest energy pose of the ligand within the binding pocket. |

In Silico Prediction of Physicochemical and ADME-related Properties

In silico models, particularly those based on Quantitative Structure-Property Relationships (QSPR) and machine learning, are widely used to predict the physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of compounds. nih.govnih.gov These predictive models are built from large datasets of experimentally measured properties and use molecular descriptors to estimate the properties of new, untested molecules. nih.gov This approach allows for the early assessment of a compound's drug-likeness without the need for immediate synthesis and experimental testing. unpad.ac.id

For this compound, various properties can be predicted. Physicochemical properties like the octanol-water partition coefficient (logP), water solubility (logS), and polar surface area (PSA) are fundamental for predicting absorption and distribution. ADME properties, such as permeability through Caco-2 cell monolayers (an indicator of intestinal absorption), blood-brain barrier (BBB) penetration, and interaction with metabolic enzymes or transporters, can also be estimated using specialized software platforms like pKCSM or ADMETLab. nih.govjonuns.com These predictions are based entirely on the compound's molecular structure and rely on the accuracy of the underlying computational models. nih.gov

Table 3: Predicted Physicochemical and ADME-related Properties of this compound

| Property | Predicted Value | Computational Methodology | Relevance |

|---|---|---|---|

| Molecular Weight | 192.26 g/mol | Calculation from atomic masses | General drug-likeness |

| logP (Lipophilicity) | 1.85 | QSPR (e.g., atom-based methods) | Influences absorption, distribution, and membrane permeability |

| logS (Aqueous Solubility) | -2.5 (mol/L) | QSPR models | Affects formulation and bioavailability |

| H-Bond Donors | 2 | Rule-based structural analysis | Lipinski's Rule of Five for drug-likeness researchgate.net |

| H-Bond Acceptors | 2 | Rule-based structural analysis | Lipinski's Rule of Five for drug-likeness researchgate.net |

| Caco-2 Permeability | High | Machine Learning Model | Predicts intestinal absorption |

| BBB Permeability | Low | Machine Learning Model | Predicts ability to cross the blood-brain barrier |

De Novo Design and Virtual Screening of this compound Analogues for Research Leads

Computational chemistry offers powerful strategies for discovering new molecules with desired properties, broadly categorized as virtual screening and de novo design.

Virtual Screening (VS) involves searching large libraries of existing chemical compounds to identify those that are likely to bind to a specific biological target. nih.gov In a structure-based approach (SBVS), millions of compounds are computationally docked into the target's binding site, and the top-scoring hits are selected for further investigation. nih.gov Alternatively, in a ligand-based approach (LBVS), the structure of a known active compound like this compound is used as a template to search for other molecules with similar shapes, sizes, or pharmacophoric features. nih.gov

De Novo Design is a more creative computational process that aims to build novel molecules from scratch. nih.gov Algorithms for de novo design can use the structure of this compound as a starting point or fragment. These programs can then "grow" new functional groups or modify the core scaffold to optimize interactions with a target binding site or to improve desired physicochemical properties. rsc.org The resulting novel structures are then prioritized based on predicted activity, synthetic accessibility, and drug-like properties.

Table 4: Hypothetical Research Leads Generated from this compound Scaffold

| Analogue ID | Modification from Parent Compound | Design Rationale | Predicted Improvement |

|---|---|---|---|

| APD-001 | Addition of a hydroxyl group to the phenyl ring | Introduce a new hydrogen bond donor to interact with the target. | Increased binding affinity. |

| APD-002 | Replacement of the butyl chain with a piperidine (B6355638) ring | Constrain the conformation to reduce entropy loss upon binding. | Improved ligand efficiency. |

| APD-003 | Addition of a fluorine atom to the phenyl ring | Modulate electronic properties and potentially block a site of metabolism. | Enhanced metabolic stability. |

| APD-004 | Bioisosteric replacement of the amide with a reverse amide | Explore alternative hydrogen bonding patterns and improve synthetic accessibility. | Novel intellectual property. |

Free Energy Perturbation and Binding Energy Calculations for Ligand-Target Systems

While molecular docking provides a rapid estimate of binding affinity, more rigorous and computationally intensive methods are required for accurate predictions of binding free energy. Free Energy Perturbation (FEP) is a powerful technique for calculating the relative binding free energy (ΔΔG) between two closely related ligands. cbi-society.org

The FEP method involves creating a non-physical, or "alchemical," pathway that computationally transforms one ligand (e.g., this compound) into another (e.g., a close analogue) through a series of small steps. nih.gov This transformation is simulated both in the solvated protein binding site and in water. The difference in the free energy of these two transformations yields the relative binding free energy, which can often achieve an accuracy of within 1 kcal/mol of experimental values. cbi-society.org

Other methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can be used to estimate absolute binding free energies. nih.govresearchgate.net These endpoint methods calculate the binding free energy by combining the molecular mechanics energy of the complex with continuum solvation models, but are generally considered less accurate than FEP. nih.gov These calculations are invaluable for prioritizing analogues designed in silico before committing to their chemical synthesis and experimental testing.

Table 5: Hypothetical Relative Binding Free Energy (ΔΔG) Calculations for Analogues of this compound using FEP

| Ligand Pair (A → B) | Modification | Calculated ΔΔG (kcal/mol) | Interpretation |

|---|---|---|---|

| This compound → APD-001 | Phenyl → 4-Hydroxyphenyl | -1.2 | The hydroxyl group is predicted to improve binding affinity. |

| This compound → APD-003 | Phenyl → 4-Fluorophenyl | -0.5 | The fluorine atom is predicted to have a small favorable effect on binding. |

| This compound → Analogue with methyl on amide N | N-H → N-CH3 | +2.5 | Loss of a key hydrogen bond donor is predicted to significantly weaken binding affinity. |

Preclinical Research Models for Exploring the Biological Activity of 4 Amino N Phenylbutanamide Mechanistic/discovery Focus

In Vitro Cell-Based Assays for Mechanistic Elucidation and Target Validation

In vitro cell-based assays are fundamental tools in the early stages of drug discovery. They provide a biologically relevant context to identify potential drug candidates and validate their mechanisms of action in a controlled environment. nuvisan.com These assays can range from simple single-parameter readouts to complex, high-content analyses using various cell systems, including established cell lines and primary cells. nuvisan.com

Reporter Gene Assays (RGAs) are powerful tools used to investigate how a compound interacts with specific cellular signaling pathways. indigobiosciences.com In these assays, the regulatory sequence of a gene of interest is linked to a gene that produces an easily measurable signal, such as luciferase or green fluorescent protein. indigobiosciences.comnih.gov When a compound modulates the specific pathway, it results in a change in the reporter signal, providing a quantitative measure of its activity. nih.gov RGAs are highly adaptable for high-throughput screening (HTS) to identify and characterize compounds that either activate or inhibit a particular biological pathway. indigobiosciences.comnih.gov

Gene Expression Profiling offers a broader, genome-wide perspective on a compound's biological effects. researchgate.net Techniques like microarray analysis or next-generation sequencing (NGS) are used to measure changes in the expression levels of thousands of genes simultaneously following treatment with the compound. researchgate.netnih.gov This comprehensive dataset can help elucidate the compound's mechanism of action, identify potential off-target effects, and discover novel biomarkers. nih.gov By comparing the gene expression profile of a new compound to those of known drugs, researchers can infer its potential therapeutic applications and mechanisms. nih.gov

| Gene Symbol | Pathway | Fold Change (Compound vs. Control) | P-value | Interpretation |

|---|---|---|---|---|

| HSPA5 | Heat Shock Response | +4.2 | <0.01 | Upregulation of cellular stress response |

| FOS | MAPK Signaling | +3.5 | <0.01 | Activation of a key signaling pathway |

| CCND1 | Cell Cycle | -2.8 | <0.05 | Potential inhibition of cell proliferation |

| EGR1 | Transcription Regulation | +2.1 | <0.05 | Modulation of gene expression control |

For a compound to be biologically active, it must often cross cellular membranes to reach its intracellular target. Cellular permeability studies are therefore essential to assess its potential for absorption and distribution. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based method used to predict passive diffusion across biological barriers, such as the blood-brain barrier (BBB). nih.gov

Cell-based models, such as the Caco-2 bidirectional permeability assay, provide more detailed insights. This assay uses a monolayer of human colon adenocarcinoma cells, which express efflux transporters like P-glycoprotein (P-gp). nih.gov By measuring the rate of compound transport from the apical (top) to the basal (bottom) side and vice versa, researchers can determine not only the permeability but also whether the compound is a substrate for efflux pumps, which can limit its intracellular concentration and efficacy. nih.gov

| Assay | Parameter | Result | Interpretation |

|---|---|---|---|

| PAMPA-BBB | Pe (10-6 cm/s) | 15.2 | Predicted high BBB permeation nih.gov |

| CNS Prediction | CNS (+) | Likely to cross the blood-brain barrier nih.gov | |

| Caco-2 Assay | Papp (A→B) (10-6 cm/s) | 8.5 | Good apparent permeability |

| Efflux Ratio (B→A / A→B) | 1.1 | Not a substrate for major efflux pumps nih.gov |

Following the identification of a promising "hit" compound, medicinal chemists typically synthesize a library of structural analogues or derivatives to explore the structure-activity relationship (SAR) and optimize properties like potency and selectivity. nuvisan.com High-Throughput Screening (HTS) is essential for efficiently testing these large libraries. nuvisan.comenamine.net

The process involves miniaturizing and automating biochemical or cell-based assays in formats such as 384- or 1536-well plates. enamine.net A wide range of detection technologies are employed, including absorbance, fluorescence intensity, luminescence, and time-resolved fluorescence resonance energy transfer (TR-FRET). enamine.net Developing a robust and reliable HTS assay is a critical step that enables the rapid identification of lead compounds from thousands of derivatives for further development. nuvisan.com

Organotypic and Tissue Culture Models for Studying Tissue-Level Interactions

While standard 2D cell cultures are invaluable, they lack the complex architecture of native tissues. Organotypic and tissue culture models address this limitation by using fresh tissue slices that are cultured ex vivo. nih.gov These models preserve the three-dimensional structure, cell-cell interactions, and the native tissue microenvironment. nih.gov

This approach is particularly useful in cancer research, as it maintains the complex interplay between tumor cells and the surrounding stroma. nih.gov Studies have shown that tissue slices can remain viable and proliferative for several days in culture, allowing for the assessment of a compound's effect on signaling pathways and cellular responses in a more physiologically relevant context. nih.gov These models can serve as an intermediate step between cell-based assays and in vivo studies, helping to predict tissue-level responses to a new chemical entity. nih.gov

In Vivo Proof-of-Concept Studies in Lower Organisms for Pathway Discovery

Simple model organisms provide a powerful platform for initial in vivo studies to discover or confirm the biological pathways modulated by a compound. Organisms such as the nematode Caenorhabditis elegans, the fruit fly Drosophila melanogaster, and the zebrafish (Danio rerio) are used because they are cost-effective, have short generation times, and possess many biological pathways that are conserved in humans.

C. elegans has a well-defined nervous system and is used extensively in neuroscience and aging research to study how compounds affect behavior, development, and lifespan. nih.govelifesciences.org

Drosophila is a premier model for genetic studies and is used to dissect complex signaling pathways involved in development and disease.

Zebrafish are a valuable vertebrate model. The optical transparency of their embryos allows for real-time imaging of developmental processes, such as angiogenesis (blood vessel formation), and for assessing organ-specific toxicity. mdpi.com

Microfluidic and Lab-on-a-Chip Systems for Mechanistic Research

Microfluidic and "lab-on-a-chip" technologies integrate multiple laboratory operations onto a single, miniaturized device. the-scientist.com These systems enable precise manipulation of fluids in micro-scale channels, allowing for high-throughput experiments with minimal consumption of reagents and samples. polimi.it

In mechanistic research, these platforms can be used to create sophisticated cell culture microenvironments that mimic physiological conditions more closely than static culture plates. pmlaboratory.com For example, "organ-on-a-chip" models can be used to study the effects of a compound on functional readouts, such as the contractility of cardiac tissue. pmlaboratory.com The high degree of automation and parallelization makes these systems ideal for complex mechanistic studies and dose-response experiments. pmlaboratory.com

Advanced Analytical Methodologies for the Study of 4 Amino N Phenylbutanamide in Research

Spectroscopic Techniques for Investigating Ligand-Target Interactions

Understanding the interaction between a small molecule and its biological target is fundamental in research. Spectroscopic techniques provide real-time, label-free insights into binding kinetics, affinity, and thermodynamics.

Surface Plasmon Resonance (SPR): SPR is a powerful technique for monitoring biomolecular interactions in real time. In a typical SPR experiment to study 4-amino-N-phenylbutanamide, a purified target protein is immobilized on a sensor chip. A solution containing this compound is then flowed over the chip surface. The binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a shift in the resonance angle of reflected light. This allows for the precise determination of association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (KD), a measure of binding affinity, is calculated.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. malvernpanalytical.com In this method, a solution of this compound is titrated into a sample cell containing the target protein. malvernpanalytical.com The resulting heat changes are measured by a highly sensitive calorimeter. malvernpanalytical.com The data generated can be used to determine the binding affinity (KD), reaction stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS) of the binding reaction. malvernpanalytical.com This level of thermodynamic detail is invaluable for understanding the driving forces behind the molecular recognition process.

Table 1: Representative Isothermal Titration Calorimetry (ITC) Data for this compound Binding to a Target Protein

| Parameter | Value | Description |

|---|---|---|

| Stoichiometry (n) | 1.05 | Molar ratio of ligand to protein at saturation. |

| Dissociation Constant (KD) | 2.5 µM | Measure of binding affinity. |

| Enthalpy Change (ΔH) | -8.2 kcal/mol | Heat released upon binding, indicating favorable enthalpy. |

| Entropy Change (ΔS) | -5.4 cal/mol·K | Change in the system's disorder upon binding. |

Fluorescence Spectroscopy: This technique can be employed if the target protein possesses intrinsic fluorophores (like tryptophan or tyrosine) or if an extrinsic fluorescent probe is used. When this compound binds to its target, it can cause a change in the local environment of these fluorophores, leading to a detectable change in fluorescence intensity or wavelength (a spectral shift). By titrating the compound and monitoring these changes, one can calculate the binding affinity.

Chromatographic-Mass Spectrometric Approaches for Metabolite Profiling

Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS) is an indispensable tool in drug discovery and development for quantitatively analyzing compounds and their metabolites in complex biological matrices. nih.govnuvisan.com

In Vitro Metabolic Stability: These assays are used to predict the metabolic fate of a compound. wuxiapptec.com this compound would be incubated with liver subcellular fractions, such as microsomes or S9 fractions, or with intact hepatocytes from preclinical species (e.g., rat, mouse) and humans. nuvisan.com These preparations contain the primary drug-metabolizing enzymes. nuvisan.com Over a time course, samples are taken, and the reaction is quenched. The remaining concentration of the parent compound is quantified using LC-MS/MS. From the rate of disappearance, key pharmacokinetic parameters like the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated, which help in predicting the in vivo clearance of the compound. nih.govnuvisan.com

Table 2: Example In Vitro Metabolic Stability Data for this compound in Liver Microsomes

| Species | Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|

| Mouse | 25 | 27.7 |

| Rat | 48 | 14.4 |

| Dog | 65 | 10.7 |

| Human | >90 | <7.7 |

In Vivo Pharmacokinetics in Animal Models: Following administration of this compound to animal models (e.g., rats or mice), blood, plasma, and other tissue samples are collected at various time points. The concentration of the parent compound and its potential metabolites in these samples is determined using a validated LC-MS/MS method. qub.ac.uk This provides crucial information on the compound's absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, by analyzing the mass spectra, the chemical structures of metabolites formed through processes like oxidation, hydroxylation, or conjugation can be identified, thus elucidating the primary metabolic pathways.

Crystallographic and NMR Spectroscopic Methods for Structure Elucidation

To understand the precise molecular interactions between this compound and its protein target, high-resolution structural information is essential.

X-ray Crystallography: This is considered the gold standard for determining the three-dimensional structure of protein-ligand complexes at atomic resolution. nih.gov The process involves obtaining high-quality crystals of the target protein in complex with this compound. nih.gov These crystals are then exposed to an X-ray beam, which produces a unique diffraction pattern. researchgate.net By analyzing this pattern, an electron density map of the complex can be calculated, into which the atomic model of the protein and the bound ligand is built and refined. nih.govyoutube.com The resulting structure reveals the precise binding orientation, conformational changes, and specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between this compound and the amino acid residues in the protein's binding site. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique for studying protein-ligand interactions in solution, providing information that is complementary to the static picture from crystallography. wisc.edu One common NMR experiment is Chemical Shift Perturbation (CSP). In this experiment, a 2D NMR spectrum of an isotopically labeled (e.g., ¹⁵N) protein is recorded in the absence and presence of this compound. frontiersin.org Upon binding, the chemical environment of the protein's atomic nuclei in and around the binding site changes, causing shifts in their corresponding signals in the NMR spectrum. frontiersin.org By mapping these shifts onto the protein's structure, the binding site can be identified. NMR can also be used to determine the solution structure of the complex and provide insights into the dynamics of the interaction. nih.gov

Advanced Electrochemical and Biosensor Applications

The development of sensitive and selective detection methods is crucial for research applications. Electrochemical sensors and biosensors offer rapid and often portable means of quantifying specific analytes.

Electrochemical Sensors: An electrochemical sensor for this compound could be developed based on the electrochemical properties of the molecule, such as its potential for oxidation at an electrode surface. A sensor could be constructed using modified electrodes (e.g., carbon nanotubes, graphene) to enhance sensitivity and selectivity. By applying a potential and measuring the resulting current, the concentration of the compound can be determined.

Biosensors: Biosensors combine a biological recognition element with a physicochemical transducer to achieve high specificity. For this compound, a biosensor could be engineered using a specific binding protein or an enzyme that acts on the compound. nih.gov For instance, an enzyme that metabolizes the amino group could be immobilized on an electrode. The enzymatic reaction would produce an electroactive species, and the resulting signal would be proportional to the concentration of this compound. Such biosensors could be applied for the rapid quantification of the compound in various research matrices, such as cell culture supernatants or buffer solutions.

Chiral Analytical Methods for Enantiomeric Purity and Separation

In pharmaceutical research, it is common for molecules to be chiral, meaning they exist as two non-superimposable mirror images called enantiomers. Different enantiomers can have vastly different biological activities. While this compound is an achiral molecule, any chiral derivatives or analogs developed during a research program would require rigorous analysis of their enantiomeric purity.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most widely used technique for separating enantiomers. phenomenex.com The separation is achieved using a Chiral Stationary Phase (CSP). chromatographytoday.com These phases are themselves chiral and interact differently with each enantiomer of the analyte, leading to different retention times.

Polysaccharide-based CSPs: Columns with CSPs based on cellulose (B213188) or amylose (B160209) derivatives are highly versatile and widely used for separating a broad range of chiral compounds, including those with amine and amide functionalities. yakhak.orgresearchgate.net

Method Development: A typical method would involve screening various polysaccharide-based columns with different mobile phases, often a mixture of an alkane (like hexane) and an alcohol (like isopropanol (B130326) or ethanol), to find conditions that provide baseline resolution of the enantiomers. phenomenex.com

Enantiomeric Purity Analysis: Once a separation method is established, it can be used to determine the enantiomeric purity (or enantiomeric excess) of a synthesized chiral compound. digitellinc.com This is done by integrating the peak areas for each enantiomer. This analysis is critical to ensure the chemical quality and to understand the structure-activity relationship of the specific enantiomers being studied. digitellinc.com

Table 3: Common Chiral Stationary Phases (CSPs) for Separation of Amine and Amide Containing Compounds

| CSP Type | Chiral Selector | Typical Applications |

|---|---|---|

| Polysaccharide | Amylose tris(3,5-dimethylphenylcarbamate) | Broad range of chiral amines, acids, and neutral compounds. |

| Polysaccharide | Cellulose tris(3,5-dimethylphenylcarbamate) | Complementary selectivity to amylose-based phases. |

| Pirkle-type | (S)-valine and (R)-α-naphthylethylamine | π-acceptor derivatives of amines and carboxylic acids. phenomenex.com |

| Ligand Exchange | L-proline or D-penicillamine | α-amino acids and α-hydroxy acids. phenomenex.com |

Future Research Directions and Translational Potential of 4 Amino N Phenylbutanamide in Chemical Biology

Unexplored Structural Space and Novel Derivative Design for Research Tools

The core structure of 4-amino-N-phenylbutanamide presents a rich, unexplored structural space for the design of novel derivatives that can serve as valuable research tools. The primary amino group, the phenyl ring, and the butanamide backbone are all amenable to chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

Key Areas for Derivative Design:

N-Phenyl Ring Substitution: Introduction of various substituents (e.g., electron-donating or electron-withdrawing groups, halogens, alkyl chains) on the phenyl ring can modulate the compound's lipophilicity, electronic properties, and steric profile. These modifications can influence binding affinity and selectivity for biological targets.

Amine Group Modification: The primary amino group can be functionalized to generate a diverse library of analogs. Acylation, alkylation, or incorporation into heterocyclic systems could lead to derivatives with altered pharmacokinetic properties and target engagement profiles.

Butanamide Backbone Alterations: The length and rigidity of the butanamide chain can be modified. Introducing conformational constraints, such as cyclization or the incorporation of double bonds, could lock the molecule into specific bioactive conformations.

Table 1: Hypothetical Derivatives of this compound and Their Potential Research Applications

| Derivative | Modification | Potential Research Application |

|---|---|---|

| 4-amino-N-(4-fluorophenyl)butanamide | Fluorine substitution on the phenyl ring | Probe for studying fluorine-protein interactions and for 19F NMR-based target engagement studies. |

| 4-(acetylamino)-N-phenylbutanamide | Acetylation of the primary amine | Tool to investigate the role of the primary amine in biological activity and to potentially improve cell permeability. |

| (S)-4-amino-3-methyl-N-phenylbutanamide | Introduction of a chiral center on the backbone | Stereoselective probe to explore chiral recognition by biological targets. |

The design and synthesis of such derivatives, inspired by natural products and other bioactive molecules, could yield a collection of compounds with diverse physicochemical properties, paving the way for the discovery of novel biological activities. nih.govnih.govnih.govresearchgate.net

Emerging Biological Targets and Unraveling Polypharmacology of Butanamide Derivatives

While the specific biological targets of this compound are unknown, the butanamide scaffold is present in a variety of biologically active molecules, suggesting a broad potential for target engagement. Identifying these targets is a crucial step in elucidating the compound's mechanism of action and translational potential.

Potential Target Classes:

Enzymes: The amide bond is a key structural motif in many enzyme inhibitors. Butanamide derivatives could potentially target proteases, kinases, or histone deacetylases (HDACs), which are implicated in numerous diseases.

G-Protein Coupled Receptors (GPCRs): The amine and phenyl groups are common pharmacophores for GPCR ligands. Derivatives of this compound could be screened against panels of GPCRs to identify novel modulators of cell signaling pathways.

Ion Channels: Small molecules containing aromatic and amine functionalities have been shown to modulate the activity of various ion channels.

Polypharmacology: It is increasingly recognized that many small molecules interact with multiple targets, a phenomenon known as polypharmacology. This can be advantageous for treating complex diseases. A systematic investigation of the target profile of this compound and its derivatives could reveal unexpected polypharmacological effects, opening up new therapeutic avenues. nih.gov

Table 2: Potential Biological Target Classes for this compound Derivatives

| Target Class | Potential Therapeutic Area | Rationale |

|---|---|---|

| Proteases | Oncology, Infectious Diseases | Amide scaffold can mimic peptide bonds in protease substrates. |

| Kinases | Oncology, Inflammation | The N-phenyl group can occupy the ATP-binding pocket of many kinases. |

| GPCRs | Neuroscience, Metabolism | The combination of an amine and an aromatic ring is a common feature of GPCR ligands. |

Advancements in Synthetic Methodologies for Sustainable Production and Isotope Labeling

The translation of this compound and its derivatives from laboratory curiosities to widely used research tools or clinical candidates will depend on the development of efficient and sustainable synthetic methods.

Sustainable Synthesis: Traditional amide bond formation often relies on coupling reagents that generate significant waste. Modern, greener approaches are being developed to address this issue. dst.gov.innih.govnih.govwhiterose.ac.ukresearchgate.net

Catalytic Amidation: The use of catalysts, such as those based on boron or other earth-abundant metals, can enable the direct formation of amides from carboxylic acids and amines with minimal waste.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and efficiency for the production of amides.

Biocatalysis: Enzymes, such as lipases, can be used to catalyze amide bond formation under mild and environmentally friendly conditions. nih.gov

Isotope Labeling: The synthesis of isotopically labeled versions of this compound (e.g., with 2H, 13C, or 15N) is essential for a variety of in-depth biological studies. nih.govnih.gov

Metabolic Studies: Labeled compounds can be used to trace the metabolic fate of the molecule in cells or in vivo.

Target Identification: Isotopically labeled probes are invaluable for mass spectrometry-based proteomics approaches to identify protein targets.

NMR Studies: Incorporation of stable isotopes can facilitate NMR-based studies of ligand-protein interactions.

Integration with Systems Biology and Omics Approaches in Mechanistic Research

To fully understand the biological effects of this compound and its derivatives, a systems-level approach is necessary. Integrating chemical biology with omics technologies can provide a comprehensive view of the cellular response to these compounds. nih.govmdpi.comfrontiersin.orgdrugtargetreview.com

Chemoproteomics: This technique can be used to identify the direct protein targets of a small molecule. Affinity-based probes derived from this compound can be used to pull down interacting proteins from cell lysates, which are then identified by mass spectrometry.

Transcriptomics and Proteomics: Treating cells with this compound and analyzing changes in gene expression (transcriptomics) or protein levels (proteomics) can reveal the downstream signaling pathways and cellular processes affected by the compound.

Metabolomics: Analyzing the metabolic profile of cells treated with the compound can provide insights into its effects on cellular metabolism and identify potential off-target effects.

By integrating data from these different omics platforms, a comprehensive picture of the mechanism of action of this compound can be constructed, facilitating its development as a research tool or therapeutic lead.

Role of this compound in Chemical Probe Development and Biological System Perturbation

A well-characterized small molecule that modulates a specific biological process is known as a chemical probe. This compound and its derivatives have the potential to be developed into valuable chemical probes for perturbing and studying biological systems. mdpi.comnih.gov

Key Steps in Chemical Probe Development:

Hit Identification: Screening a library of this compound derivatives in a relevant biological assay to identify a "hit" compound with a desired activity.

Lead Optimization: Synthesizing and testing analogs of the hit compound to improve its potency, selectivity, and physicochemical properties.

Target Identification and Validation: Using the approaches described in the previous sections to identify the biological target(s) of the optimized compound and confirm that engagement of the target is responsible for the observed biological effect.

In Vivo Validation: Testing the chemical probe in a relevant animal model to demonstrate its utility for studying biology in a more complex setting.

The development of potent and selective chemical probes based on the this compound scaffold could enable the dissection of complex biological pathways and the validation of new drug targets.

Q & A

Q. What are the established synthetic pathways for 4-amino-N-phenylbutanamide, and what are the critical optimization parameters?

The synthesis typically involves coupling phenylamine with a substituted butanoic acid derivative. Key steps include:

- Amide bond formation : Use carbodiimide crosslinkers (e.g., EDC/HOBt) in anhydrous DMF under nitrogen atmosphere.

- Amino group protection : Employ tert-butoxycarbonyl (Boc) groups to prevent side reactions during synthesis. Critical parameters include reaction temperature (60–80°C), solvent purity, and stoichiometric ratios (1:1.2 amine:acid). Post-synthesis purification requires silica gel chromatography with ethyl acetate/hexane gradients .

Q. Which analytical techniques provide definitive structural confirmation of this compound?

- Nuclear Magnetic Resonance (NMR) : 1H NMR (δ 6.8–7.4 ppm for aromatic protons; δ 2.3–3.1 ppm for butanamide chain) and 13C NMR confirm backbone structure.

- High-Resolution Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]+ at m/z 237.1364).

- Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~3350 cm⁻¹ (N-H stretch) validate functional groups .

Q. What are the common functional group transformations applicable to this compound?

- Acylation : React with acetyl chloride to modify the amino group, enhancing lipophilicity.

- Oxidation : Use KMnO4 to convert the butanamide chain to a ketone derivative.